

6-Chlorobenzofuran chemical properties

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Compound of Interest

Compound Name: 6-Chlorobenzofuran

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An In-Depth Technical Guide to **6-Chlorobenzofuran**: Properties, Synthesis, and Applications

Introduction

6-Chlorobenzofuran is a halogenated heterocyclic compound featuring a benzene ring fused to a furan ring, with a chlorine atom substituted at the 6th position. This scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active molecules, both natural and synthetic.[1][2] Its unique electronic and structural properties make it a versatile building block and a key intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and materials.[3][4] The presence of the chlorine atom and the benzofuran core allows for diverse chemical modifications, particularly through cross-coupling reactions, which are fundamental in modern drug discovery pathways.[4] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **6-chlorobenzofuran**, offering field-proven insights for its effective utilization in a research and development setting.

Chemical and Physical Properties

The fundamental physicochemical properties of **6-chlorobenzofuran** are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	151619-12-4	[4]
Molecular Formula	C ₈ H ₅ ClO	[4][5]
Molecular Weight	152.58 g/mol	[4][5]
Appearance	Not specified; likely a solid or oil	
Boiling Point	202-203 °C	[4]
Density	~1.289 g/cm ³ (Predicted)	[4]
Solubility	Expected to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate.	[6]
Storage	Room temperature, sealed, dry conditions.	[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **6-chlorobenzofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The furan ring protons will appear as doublets. The benzene ring protons will exhibit a pattern characteristic of a 1,2,4-trisubstituted system, likely an ABX spin system.[7]
- ¹³C NMR:** The carbon NMR spectrum will display eight unique signals corresponding to the carbons in the benzofuran scaffold. The carbon attached to the chlorine atom will experience a direct electronic effect, influencing its chemical shift. The carbons of the furan moiety are typically observed at distinct chemical shifts, with C2 often appearing downfield from C3.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands for **6-chlorobenzofuran** would include:

- C-H stretching (aromatic): $\sim 3100\text{-}3000\text{ cm}^{-1}$
- C=C stretching (aromatic/furan): $\sim 1600\text{-}1450\text{ cm}^{-1}$ ^[8]
- C-O-C stretching (ether): $\sim 1250\text{-}1050\text{ cm}^{-1}$
- C-Cl stretching: $\sim 800\text{-}600\text{ cm}^{-1}$

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- Molecular Ion (M^+): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the isotopic abundance of chlorine. There will be a peak at m/z 152 (for ^{35}Cl) and a peak at m/z 154 (for ^{37}Cl) in an approximate 3:1 ratio.^[9]
- Fragmentation: Common fragmentation patterns for benzofurans involve the loss of CO, CHO, or the chlorine atom, leading to characteristic fragment ions that can aid in structural elucidation.^[10]

Synthesis and Purification

The synthesis of substituted benzofurans can be achieved through various methods. A common conceptual pathway involves the intramolecular cyclization of a suitably substituted phenol derivative. For **6-chlorobenzofuran**, a plausible route could start from 4-chlorophenol.

Experimental Protocol: Synthesis of 6-Chlorobenzofuran-3(2H)-one (A Precursor)

While a direct synthesis for **6-chlorobenzofuran** is not detailed in the provided search results, a protocol for a closely related precursor, **6-chlorobenzofuran-3(2H)-one**, is available and provides valuable insight into the formation of the core structure.^{[11][12]} This compound can subsequently be converted to **6-chlorobenzofuran**.

Step 1: Starting Material Preparation

- Begin with 2-(carboxymethoxy)-4-chlorobenzoic acid.[\[11\]](#)

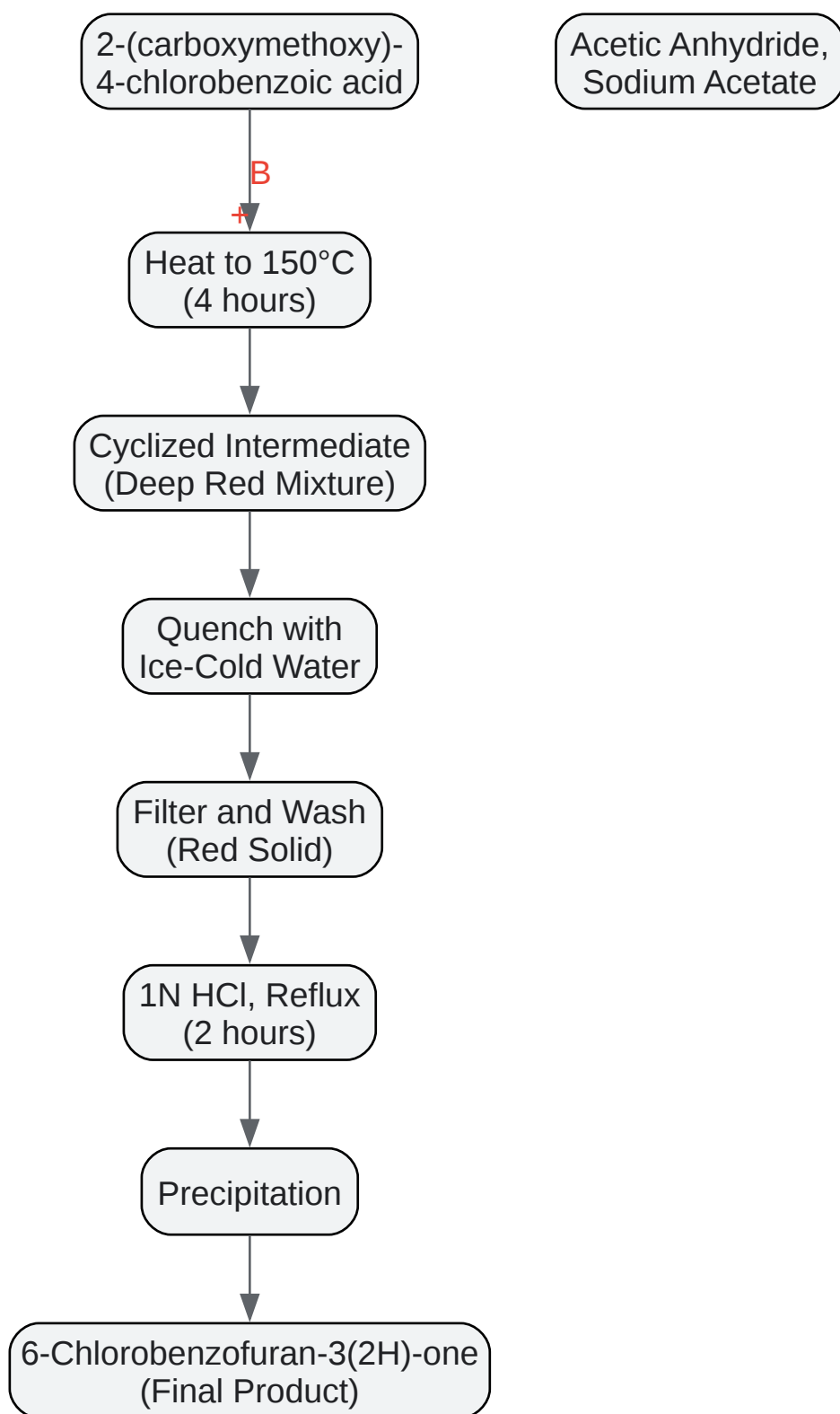
Step 2: Cyclization Reaction

- Dissolve 2-(carboxymethoxy)-4-chlorobenzoic acid (11.5 g, 50 mmol) in acetic anhydride (100 ml).[\[11\]](#)[\[12\]](#)
- Add anhydrous sodium acetate (10.0 g).[\[11\]](#)[\[12\]](#)
- Heat the reaction mixture to 150 °C and maintain for 4 hours. The mixture will turn deep red.
[\[11\]](#)[\[12\]](#)
- After completion, cool the mixture to room temperature and carefully quench with ice-cold water.[\[11\]](#)[\[12\]](#)
- Collect the resulting red solid by filtration and wash thoroughly with water.[\[11\]](#)[\[12\]](#)

Step 3: Hydrolysis and Product Formation

- Suspend the washed red solid in 1N HCl and reflux for 2 hours.[\[11\]](#)[\[12\]](#)
- **6-chlorobenzofuran-3(2H)-one** will precipitate from the mixture as a deep red solid.[\[11\]](#)[\[12\]](#)
- Isolate the product by filtration, wash with water, and dry at 40 °C. The reported yield is 69%.
[\[11\]](#)[\[12\]](#)

Synthesis Workflow Diagram



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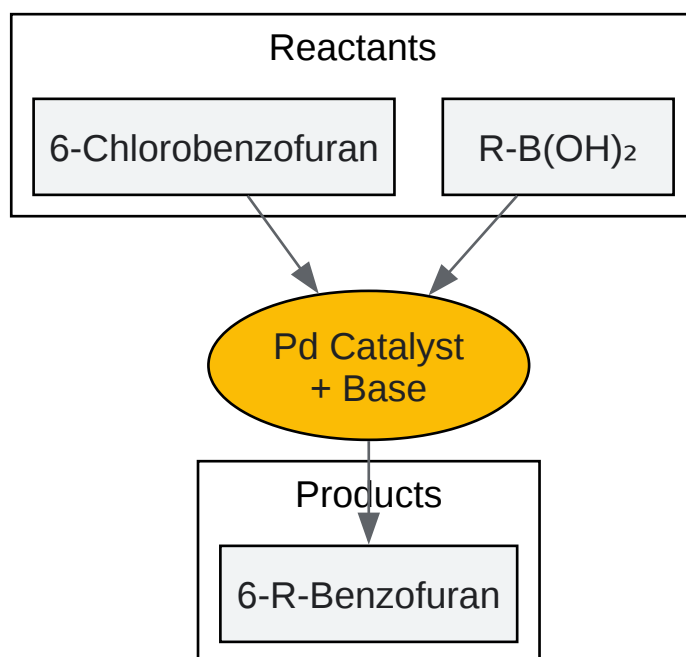
Caption: Synthesis workflow for a **6-chlorobenzofuran** precursor.

Chemical Reactivity

The reactivity of **6-chlorobenzofuran** is governed by the interplay between the electron-rich furan ring and the aromatic benzene ring, modified by the electron-withdrawing chlorine atom.

- **Electrophilic Substitution:** The benzofuran ring is susceptible to electrophilic attack. The position of substitution (e.g., Vilsmeier-Haack formylation, bromination) is directed by the existing substituents.^[13]
- **Cross-Coupling Reactions:** The C-Cl bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of carbon-carbon bonds, enabling the construction of more complex molecular architectures, a technique widely used in drug discovery.^{[4][13]}
- **Lithiation:** Directed ortho-metalation can be used to introduce substituents at specific positions, although this can be competitive with halogen-metal exchange.

Illustrative Reaction: Suzuki Coupling



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Caption: Conceptual diagram of a Suzuki cross-coupling reaction.

Applications in Drug Development

Benzofuran derivatives are integral to medicinal chemistry, forming the core of numerous compounds with diverse therapeutic properties, including anticancer, antifungal, anti-inflammatory, and neuroprotective activities.[\[1\]](#)[\[2\]](#)[\[14\]](#) **6-Chlorobenzofuran** serves as a crucial starting material or intermediate in the synthesis of these agents.[\[3\]](#)[\[4\]](#)

- **Anti-inflammatory and Analgesic Drugs:** The scaffold is used to develop novel anti-inflammatory and pain-management agents.[\[3\]](#)
- **Central Nervous System (CNS) Disorders:** It is a building block for molecules targeting CNS disorders.[\[4\]](#)
- **Anticancer Agents:** Halogenated benzofurans have shown selective toxicity towards cancer cell lines, making them promising candidates for oncology research.[\[1\]](#)[\[15\]](#) The chlorine atom can enhance lipophilicity or participate in key binding interactions with biological targets.
- **Antifungal and Antimicrobial Agents:** The benzofuran core is found in compounds with potential antifungal and antimicrobial properties.[\[4\]](#)[\[16\]](#)

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **6-chlorobenzofuran** and its derivatives.

- **General Handling:** Use in a well-ventilated area or fume hood.[\[17\]](#) Avoid contact with skin, eyes, and clothing.[\[17\]](#) Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[17\]](#)
- **First Aid:**
 - **Skin Contact:** Immediately wash with plenty of water.[\[18\]](#) If irritation occurs, seek medical attention.[\[17\]](#)
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[\[17\]](#)
 - **Inhalation:** Move the person to fresh air.[\[18\]](#)

- Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[\[17\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[4\]](#)[\[17\]](#)
- Fire: The compound may be combustible. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

6-Chlorobenzofuran is a high-value heterocyclic compound with a well-defined set of chemical and physical properties. Its true utility for researchers lies in its reactivity, which allows it to serve as a foundational building block for a vast range of more complex molecules. The ability to leverage its chlorinated position for cross-coupling reactions makes it an indispensable tool in the synthesis of novel therapeutic agents and advanced materials. A thorough understanding of its properties, spectroscopic signatures, and handling requirements is paramount for its safe and effective application in the laboratory.

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